1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene
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Overview
Description
1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene is a complex organic compound characterized by its unique structure, which includes dichloro, cyanoimino, and methylsulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 1,3-dichlorobenzene, undergoes nitration to form 1,3-dichloro-2-nitrobenzene. This intermediate is then reduced to 1,3-dichloro-2-aminobenzene.
Formation of Cyanoimino Group: The amino group is reacted with cyanogen bromide to introduce the cyanoimino functionality.
Methylsulfanyl Substitution: The cyanoimino intermediate is further reacted with methylthiol to form the methylsulfanyl group.
Aminooxy Methylation: Finally, the compound is treated with an aminooxy methylating agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyanoimino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanoimino and methylsulfanyl groups can form hydrogen bonds or covalent bonds with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-aminobenzene: Lacks the cyanoimino and methylsulfanyl groups, making it less versatile in chemical reactions.
1,3-Dichloro-2-nitrobenzene: Contains a nitro group instead of the cyanoimino group, leading to different reactivity.
1,3-Dichloro-2-methylsulfanylbenzene: Does not have the cyanoimino and aminooxy functionalities, limiting its applications.
Uniqueness
1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl N'-cyano-N-[(2,6-dichlorophenyl)methoxy]carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3OS/c1-17-10(14-6-13)15-16-5-7-8(11)3-2-4-9(7)12/h2-4H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTMVGCPKFCXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)NOCC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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